ノナアルギニン
概要
説明
ノナ-アルギニンは、9つのアルギニン残基からなる細胞透過性ペプチドです。細胞膜を透過し、細胞内に生物活性分子を運搬する能力で知られています。 この特性により、ノナ-アルギニンは、特に化学、生物学、医学の分野における様々な科学研究アプリケーションにおいて貴重なツールとなっています .
科学的研究の応用
Nona-arginine has a wide range of scientific research applications, including:
Drug Delivery: Nona-arginine is used to deliver therapeutic molecules, such as nucleic acids and proteins, into cells.
Biosensors: Nona-arginine can be used in the development of biosensors for the detection of various biomolecules.
Blood-Brain Barrier Penetration: Nona-arginine has been shown to facilitate the delivery of therapeutic agents across the blood-brain barrier, making it a valuable tool for the treatment of neurological disorders.
Biomedical Research: Nona-arginine is used in various biomedical research applications, including the study of cellular uptake mechanisms and the development of new therapeutic strategies.
作用機序
ノナ-アルギニンの作用機序は、細胞膜との相互作用に関与しています。アルギニン残基の正電荷を帯びたグアニジニウム基は、細胞膜の負電荷を帯びた成分と相互作用し、ペプチドの細胞内への移行を促進します。 細胞内に入ると、ノナ-アルギニンは標的部位にその積荷を届けることができ、所望の生物学的効果を実現します .
生化学分析
Biochemical Properties
Nona-arginine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found that nona-arginine can induce spikes in intracellular calcium concentration, which correlates with the efficiency of the peptide entry . This suggests that an increase in intracellular calcium precedes and is required for peptide entry .
Cellular Effects
Nona-arginine has profound effects on various types of cells and cellular processes. It influences cell function by inducing a very effective non-endocytic entry pathway specific for cationic peptides . This pathway is inhibited by depletion of the intracellular ATP pool , suggesting that ATP is crucial for the entry of nona-arginine into cells.
Molecular Mechanism
Nona-arginine exerts its effects at the molecular level through several mechanisms. It induces repetitive spikes in intracellular calcium concentration, which is suggested to precede and be required for peptide entry . Furthermore, nona-arginine is found to induce transient cell-surface exposure of phosphatidylserine (PS), a lipid normally residing only in the inner leaflet of the plasma membrane . This suggests the importance of PS externalization in the process of nona-arginine entry into cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of nona-arginine change over time. At a concentration of 1-2 μM and a rapid temperature drop to 15°C, nona-arginine induces a very effective non-endocytic entry pathway specific for cationic peptides . This suggests that the peptide’s stability and degradation, as well as its long-term effects on cellular function, can be influenced by temperature and concentration.
Dosage Effects in Animal Models
The effects of nona-arginine vary with different dosages in animal models. For instance, nona-arginine shows neuroprotective effects and reduces infarct volume when administered at a dosage of 1 μM/kg in a permanent middle cerebral artery stroke model in male Sprague–Dawley rats .
Transport and Distribution
Nona-arginine is transported and distributed within cells and tissues through specific pathways. It induces a very effective non-endocytic entry pathway specific for cationic peptides , suggesting a unique mechanism for its transport and distribution.
Subcellular Localization
Given its ability to induce a non-endocytic entry pathway, it is likely that nona-arginine is localized to specific compartments or organelles within the cell .
準備方法
合成経路および反応条件
ノナ-アルギニンは、ペプチドの製造に一般的に用いられる方法である固相ペプチド合成(SPPS)を用いて合成することができます。このプロセスは、固体樹脂に固定された成長中のペプチド鎖に保護されたアミノ酸を順次付加する工程を含みます。 アルギニン残基は、通常、合成中の不要な副反応を防ぐために、9-フルオレニルメチルオキシカルボニル(Fmoc)基などの適切な保護基で保護されています .
工業的生産方法
工業的な設定では、ノナ-アルギニンの製造には、大規模なSPPSまたは組換えDNA技術が用いられる場合があります。 後者の方法は、ペプチドを大腸菌などの適切な宿主生物で発現させ、宿主細胞からペプチドを精製する工程を含みます .
化学反応の分析
反応の種類
ノナ-アルギニンは、酸化、還元、置換などの様々な化学反応を起こすことができます。 これらの反応は、アルギニン残基のグアニジニウム基の存在によって影響を受け、水素結合や静電相互作用に参加することができます .
一般的な試薬および条件
ノナ-アルギニンの化学反応で用いられる一般的な試薬には、過酸化水素などの酸化剤やジチオトレイトールなどの還元剤が含まれます。 これらの反応は、通常、ペプチドの完全性を維持するために穏やかな条件下で行われます .
主な生成物
ノナ-アルギニンの反応から生成される主な生成物は、用いられる特定の反応条件と試薬によって異なります。 例えば、グアニジニウム基の酸化は、尿素誘導体の生成につながる可能性があり、一方、還元はアミン誘導体の生成につながる可能性があります .
科学研究アプリケーション
ノナ-アルギニンは、次のような幅広い科学研究アプリケーションを持っています。
薬物送達: ノナ-アルギニンは、核酸やタンパク質などの治療用分子を細胞に送達するために使用されます。
バイオセンサー: ノナ-アルギニンは、様々な生体分子の検出のためのバイオセンサーの開発に使用することができます。
血液脳関門透過: ノナ-アルギニンは、治療薬を血液脳関門を介して送達することを促進することが示されており、神経疾患の治療のための貴重なツールとなっています.
生物医学研究: ノナ-アルギニンは、細胞取り込みメカニズムの研究や新しい治療戦略の開発など、様々な生物医学研究アプリケーションで使用されています.
類似化合物との比較
ノナ-アルギニンは、オクタ-アルギニンやデカ-アルギニンを含む、アルギニン豊富な細胞透過性ペプチドのファミリーの一部です。 これらの類似化合物と比較して、ノナ-アルギニンは、より高い移行効率とより低い細胞毒性を示すことが示されており、多くのアプリケーションにとって好ましい選択肢となっています .
類似化合物のリスト
- オクタ-アルギニン
- デカ-アルギニン
- テトラ-アルギニン
- ヘキサ-アルギニン
ノナ-アルギニンの高い移行効率と低い細胞毒性のユニークな組み合わせは、他のアルギニン豊富なペプチドとは一線を画しており、科学研究や生物医学的アプリケーションにおいて貴重なツールとなっています .
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H110N36O10/c55-28(10-1-19-74-46(56)57)37(91)83-29(11-2-20-75-47(58)59)38(92)84-30(12-3-21-76-48(60)61)39(93)85-31(13-4-22-77-49(62)63)40(94)86-32(14-5-23-78-50(64)65)41(95)87-33(15-6-24-79-51(66)67)42(96)88-34(16-7-25-80-52(68)69)43(97)89-35(17-8-26-81-53(70)71)44(98)90-36(45(99)100)18-9-27-82-54(72)73/h28-36H,1-27,55H2,(H,83,91)(H,84,92)(H,85,93)(H,86,94)(H,87,95)(H,88,96)(H,89,97)(H,90,98)(H,99,100)(H4,56,57,74)(H4,58,59,75)(H4,60,61,76)(H4,62,63,77)(H4,64,65,78)(H4,66,67,79)(H4,68,69,80)(H4,70,71,81)(H4,72,73,82)/t28-,29-,30-,31-,32-,33-,34-,35-,36-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNKPNYCNUKOAU-VXJRNSOOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H110N36O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1423.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143413-47-2 | |
Record name | Nona-arginine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143413472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nona-arginine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12648 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does nona-arginine interact with cell membranes?
A1: Nona-arginine interacts with cell membranes primarily through electrostatic interactions between its positively charged arginine residues and negatively charged components of the membrane, such as glycosaminoglycans and phospholipids. [, , , , , ] This interaction can lead to membrane destabilization and subsequent cellular uptake through various mechanisms, including endocytosis and direct penetration. [, , , ]
Q2: What are the downstream effects of nona-arginine once inside the cell?
A2: The downstream effects of nona-arginine are largely dependent on the cargo it delivers. R9 itself primarily acts as a carrier and does not possess inherent biological activity. [] Once inside the cell, R9-cargo complexes can localize to different cellular compartments, including the cytoplasm, nucleus, and mitochondria. [, , ] The specific localization and subsequent effects depend on the nature of the cargo and its intended target.
Q3: Can nona-arginine induce toxicity in cells?
A3: While generally considered non-toxic, nona-arginine can induce toxicity at high concentrations. [, ] The concentration threshold for toxicity varies depending on the cell type, cargo, and experimental conditions.
Q4: What is the molecular formula and weight of nona-arginine?
A4: The molecular formula of nona-arginine is C45H98N36O10, and its molecular weight is 1267.5 g/mol.
Q5: What spectroscopic techniques are commonly used to characterize nona-arginine?
A5: Common spectroscopic techniques used to characterize nona-arginine include: * Circular dichroism (CD) spectroscopy: To study the secondary structure of the peptide in solution and in complex with membranes. [, ] * Nuclear Magnetic Resonance (NMR) spectroscopy: To determine the three-dimensional structure and dynamics of the peptide. [, ] * UV-Vis spectroscopy: To investigate the aggregation properties of the peptide. []
Q6: How does the performance of nona-arginine as a delivery vector vary under different conditions?
A6: The performance of nona-arginine is influenced by factors such as: * Peptide concentration: Higher concentrations can enhance uptake but also increase the risk of toxicity. [] * Cargo properties: Size, charge, and hydrophobicity of the cargo can affect complex formation and cellular uptake. [, ] * Cell type: Different cell types exhibit varying sensitivities to nona-arginine and different uptake mechanisms. [] * Environmental factors: Temperature, pH, and ionic strength can impact peptide stability and membrane interactions. [, ]
Q7: How do modifications to the nona-arginine structure affect its activity?
A7: Modifications to the nona-arginine structure, such as: * Chain length: Increasing or decreasing the number of arginine residues can impact membrane binding and cellular uptake. [] * Amino acid substitutions: Replacing arginine with other amino acids can alter charge distribution and affect interactions with membranes and cargo. [] * Cyclization: Introducing cyclic structures can enhance stability and improve cellular uptake. [] * Lipid conjugation: Adding lipid moieties can facilitate membrane interactions and improve cellular uptake. []
Q8: What are the challenges associated with formulating nona-arginine for therapeutic applications?
A8: Challenges include: * Proteolytic degradation: Nona-arginine is susceptible to degradation by proteases, which can limit its efficacy in vivo. [] * Short half-life: Rapid clearance from circulation can reduce bioavailability and therapeutic efficacy. []
Q9: What strategies are being explored to improve the stability and bioavailability of nona-arginine formulations?
A9: Strategies include: * Chemical modifications: Introducing non-natural amino acids or chemical modifications to the peptide backbone can enhance resistance to degradation. [] * Nanoparticle encapsulation: Encapsulating nona-arginine within nanoparticles can protect it from degradation and prolong its circulation time. [, ] * Conjugation to polymers: Attaching nona-arginine to polymers like polyethylene glycol (PEG) can improve stability and reduce immunogenicity. []
Q10: How is nona-arginine being explored for targeted drug delivery?
A10: Nona-arginine can be conjugated to targeting ligands, such as antibodies, peptides, or small molecules, to direct the delivery of cargo to specific cell types or tissues. [, , ]
Q11: How are computational methods being used to study nona-arginine?
A11: Computational methods, such as molecular dynamics (MD) simulations, are used to: * Investigate peptide-membrane interactions: Simulating the behavior of nona-arginine at the membrane interface to understand its penetration mechanism. [, ] * Design more efficient CPPs: Optimizing peptide sequences and modifications to improve membrane translocation and cargo delivery. []
Q12: What are some examples of in vitro and in vivo applications of nona-arginine for drug delivery?
A12: Examples include: * Gene delivery: Delivery of siRNA and plasmid DNA for gene silencing and gene editing applications. [, , ] * Protein delivery: Delivery of therapeutic proteins and peptides, such as antibodies and enzymes, into cells. [, ] * Nanoparticle delivery: Facilitating the cellular uptake of nanoparticles for imaging and drug delivery applications. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。